[Cyclopropyl(phenyl)methyl](methyl)amine hydrochloride
Description
Cyclopropyl(phenyl)methylamine hydrochloride is a substituted cyclopropane derivative featuring a phenyl group attached to the cyclopropane ring via a methylene bridge, with a methylamine moiety and a hydrochloride counterion. This compound’s structure combines aromatic (phenyl) and strained (cyclopropyl) systems, which may confer unique physicochemical and pharmacological properties.
Properties
Molecular Formula |
C11H16ClN |
|---|---|
Molecular Weight |
197.70 g/mol |
IUPAC Name |
1-cyclopropyl-N-methyl-1-phenylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H15N.ClH/c1-12-11(10-7-8-10)9-5-3-2-4-6-9;/h2-6,10-12H,7-8H2,1H3;1H |
InChI Key |
CZFUERMZBGNITB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1CC1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyl(phenyl)methylamine hydrochloride typically involves the reaction of cyclopropylmethyl bromide with phenylmagnesium bromide to form cyclopropyl(phenyl)methane. This intermediate is then reacted with methylamine under suitable conditions to yield cyclopropyl(phenyl)methylamine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in industrial reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using crystallization or other suitable methods.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl(phenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Corresponding amines or alcohols.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Cyclopropyl(phenyl)methylamine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the preparation of complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of fine chemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of cyclopropyl(phenyl)methylamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The cyclopropyl group can undergo ring-opening reactions, leading to covalent modification of the enzyme. This compound can also interact with receptors or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences among analogs:
Physicochemical and Pharmacological Insights
- Lipophilicity : The fluorophenyl analog (CAS 1955541-71-5) exhibits higher lipophilicity than the methoxymethyl derivative (CAS 1029716-05-9), which may influence blood-brain barrier penetration in drug design .
- Solubility : Methoxymethyl and oxadiazole substituents introduce polar groups, improving aqueous solubility compared to purely aromatic or aliphatic analogs .
- Reactivity : The oxadiazole ring (CAS 1082420-52-7) enables hydrogen bonding and π-stacking interactions, making it valuable in medicinal chemistry .
Biological Activity
Cyclopropyl(phenyl)methylamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN
- Molecular Weight : 185.68 g/mol
- IUPAC Name : (Cyclopropyl(phenyl)methyl)(methyl)amine hydrochloride
The compound features a cyclopropyl group attached to a phenyl ring, which contributes to its unique pharmacological profile.
The biological activity of Cyclopropyl(phenyl)methylamine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors, particularly the serotonin (5-HT) receptors. Research indicates that derivatives of this compound can selectively activate the 5-HT receptor, which is implicated in mood regulation and appetite control .
Biological Activities
- Antidepressant Effects : Studies have shown that compounds similar to Cyclopropyl(phenyl)methylamine hydrochloride exhibit antidepressant-like effects in animal models. The activation of the 5-HT receptor has been linked to increased serotonin levels, contributing to mood enhancement and anxiety reduction .
- Antifungal Activity : Research indicates that certain derivatives possess antifungal properties, demonstrating effectiveness against various fungal strains. The structure-activity relationship (SAR) suggests that modifications on the phenyl group can enhance antifungal potency .
- Dopaminergic Activity : The compound has been studied for its potential dopaminergic effects, which may be beneficial in treating disorders such as Parkinson's disease. Its ability to interact with dopamine receptors could lead to neuroprotective effects .
Table 1: Summary of Biological Activities
Notable Research Findings
- A study conducted on N-substituted derivatives of cyclopropylmethylamines revealed that specific modifications could lead to enhanced selectivity for the 5-HT receptor, with EC values reported as low as 23 nM for some derivatives .
- Another investigation highlighted the antifungal activity of compounds derived from similar structures, suggesting that the presence of specific functional groups significantly enhances efficacy against fungal pathogens .
Q & A
Basic: What are the optimal synthetic routes for Cyclopropyl(phenyl)methylamine hydrochloride in laboratory settings?
Answer:
The synthesis typically involves multi-step alkylation and amination reactions. A common approach includes:
- Step 1: Cyclopropane ring formation via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysts .
- Step 2: Introduction of the phenylmethyl group via Friedel-Crafts alkylation or nucleophilic substitution under inert atmospheres (e.g., N₂ or Ar) .
- Step 3: Methylation of the amine group using methyl iodide in the presence of a base (e.g., K₂CO₃), followed by HCl treatment to form the hydrochloride salt .
Key Considerations:
- Temperature control (0–5°C for cyclopropanation; 60–80°C for alkylation) .
- Purification via recrystallization or column chromatography to achieve >95% purity .
Basic: How can researchers characterize the purity and structural integrity of Cyclopropyl(phenyl)methylamine hydrochloride?
Answer:
Use a combination of spectroscopic and chromatographic methods:
- ¹H/¹³C NMR: Confirm cyclopropyl ring (δ ~0.5–1.5 ppm for CH₂ groups) and methylamine signals (δ ~2.3–2.8 ppm) .
- IR Spectroscopy: Identify N–H stretches (~3300 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- HPLC-MS: Assess purity (>98% by area under the curve) and molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1) .
- Melting Point: Compare observed values (e.g., 210–215°C) with literature data to detect impurities .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across studies?
Answer:
Contradictions often arise from variations in assay conditions or impurities. Methodological strategies include:
- Meta-Analysis: Systematically compare studies using tools like PRISMA guidelines to identify confounding factors (e.g., solvent polarity, cell line variability) .
- Dose-Response Curves: Validate activity thresholds using standardized protocols (e.g., EC₅₀ values in receptor binding assays) .
- Impurity Profiling: Use LC-MS to rule out side products (e.g., unreacted cyclopropyl precursors) that may skew bioactivity results .
Example Data Conflict Resolution:
Advanced: What strategies are effective for elucidating the compound's mechanism of action in enzymatic systems?
Answer:
- Kinetic Studies: Measure enzyme inhibition under varying substrate concentrations (Lineweaver-Burk plots) to classify inhibition type (competitive/non-competitive) .
- Molecular Docking: Use software like AutoDock Vina to model interactions with target enzymes (e.g., monoamine oxidases) and validate with mutagenesis studies .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
Case Study:
- Target: MAO-B enzyme.
- Findings: Cyclopropyl group enhances hydrophobic binding to the enzyme’s active site, while the methylamine moiety forms hydrogen bonds with Glu84 .
Advanced: How do structural modifications of Cyclopropyl(phenyl)methylamine hydrochloride influence its pharmacological profile?
Answer:
Comparative analysis of analogs reveals structure-activity relationships (SAR):
| Derivative | Modification | Bioactivity Change | Reference |
|---|---|---|---|
| Cyclobutyl analog | Larger ring size | Reduced MAO-B affinity | |
| Fluorinated phenyl group | Electron-withdrawing F | Enhanced CNS permeability | |
| Ethylamine variant | Longer alkyl chain | Increased cytotoxicity |
Key Insight: The cyclopropyl group optimizes steric fit for target binding, while phenyl substitution modulates lipophilicity .
Advanced: What experimental designs mitigate synthetic challenges in scaling up Cyclopropyl(phenyl)methylamine hydrochloride?
Answer:
- Flow Chemistry: Implement continuous flow reactors to enhance cyclopropanation yields (85% vs. 60% in batch) .
- Catalyst Screening: Test palladium/copper catalysts for regioselective alkylation to minimize byproducts .
- In Situ Monitoring: Use FTIR or Raman spectroscopy to track reaction progress and optimize quenching points .
Example Optimization:
| Parameter | Batch Method | Flow Method |
|---|---|---|
| Reaction Time | 24 h | 2 h |
| Yield | 62% | 88% |
| Purity | 91% | 96% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
